2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate

Description

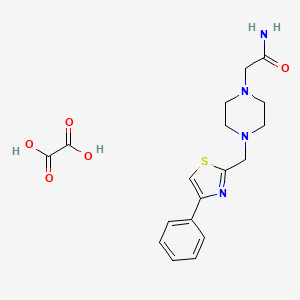

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylthiazole moiety linked to a piperazine ring via a methyl bridge, and an acetamide group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name |

oxalic acid;2-[4-[(4-phenyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4OS.C2H2O4/c17-15(21)10-19-6-8-20(9-7-19)11-16-18-14(12-22-16)13-4-2-1-3-5-13;3-1(4)2(5)6/h1-5,12H,6-11H2,(H2,17,21);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGMSEBWAIOFWNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CC=C3)CC(=O)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate typically involves multiple steps:

Formation of the Phenylthiazole Moiety: The phenylthiazole ring can be synthesized through the cyclization of appropriate thioamide and bromoacetophenone derivatives under basic conditions.

Attachment of the Piperazine Ring: The phenylthiazole intermediate is then reacted with a piperazine derivative in the presence of a suitable base to form the desired piperazine-thiazole linkage.

Introduction of the Acetamide Group: The final step involves the acylation of the piperazine nitrogen with an acetamide derivative under mild conditions.

Formation of the Oxalate Salt: The free base of the compound is treated with oxalic acid to form the oxalate salt, enhancing its solubility and stability.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate undergoes various chemical reactions, including:

Oxidation: The phenylthiazole moiety can be oxidized under strong oxidizing conditions, leading to the formation of sulfoxides or sulfones.

Reduction: The compound can be reduced at the thiazole ring or the acetamide group under appropriate reducing conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced thiazole derivatives or amines.

Substitution: Functionalized piperazine derivatives.

Scientific Research Applications

Anticonvulsant Activity

One of the most significant applications of 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate is its anticonvulsant properties. Research indicates that derivatives of phenylthiazole compounds exhibit promising anticonvulsant activity in animal models. For instance, studies have shown that certain analogs demonstrate efficacy in the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests, which are standard methods for assessing anticonvulsant potential .

Neuroprotective Effects

In addition to anticonvulsant activity, compounds similar to this compound have been investigated for neuroprotective effects. These effects are crucial in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to modulate neuronal voltage-sensitive sodium channels suggests a mechanism through which these compounds may exert neuroprotective effects .

Antidepressant Activity

Recent studies have also explored the antidepressant potential of piperazine derivatives, including those related to this compound. The interaction with serotonin receptors indicates that these compounds could be developed as novel antidepressants .

Antitumor Activity

There is emerging evidence suggesting that thiazole-containing compounds may possess antitumor properties. Investigations into their mechanism of action reveal that they can induce apoptosis in cancer cells, making them candidates for further research in oncology .

Case Studies and Research Findings

Several studies have documented the pharmacological profiles of compounds related to this compound:

Mechanism of Action

The mechanism of action of 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate involves its interaction with specific molecular targets. The phenylthiazole moiety is known to interact with enzyme active sites, while the piperazine ring can modulate receptor activity. This dual interaction allows the compound to exert its effects through multiple pathways, including inhibition of enzyme activity and modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity.

2-(4-(2-Methoxyphenyl)piperazin-1-yl)acetamide: Investigated for its potential therapeutic effects in neurological disorders.

Uniqueness

2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate stands out due to its unique combination of a phenylthiazole moiety and a piperazine ring, which provides a distinct mechanism of action and a broad range of applications in various fields of research.

Biological Activity

The compound 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate (CAS Number: 1351612-50-4) is a synthetic derivative notable for its potential therapeutic applications. Its unique structure combines a piperazine moiety with a thiazole ring, which may impart distinct biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms, potential therapeutic uses, and relevant research findings.

Chemical Profile

| Property | Details |

|---|---|

| Molecular Formula | C18H22N4O5S |

| Molecular Weight | 406.5 g/mol |

| CAS Number | 1351612-50-4 |

| Structure | Chemical Structure |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect cell proliferation and apoptosis.

- Receptor Modulation : It may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and neuronal activity.

- Oxidative Stress Reduction : Some studies suggest that this compound exhibits antioxidant properties, potentially mitigating oxidative damage in cells.

Anticancer Activity

Research indicates that compounds containing thiazole and piperazine structures often exhibit anticancer properties. For instance:

- A study demonstrated that derivatives similar to this compound showed significant cytotoxic effects against various cancer cell lines through the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity:

- In vitro studies revealed that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Neuroprotective Effects

Given its structural components, there is interest in the neuroprotective potential of this compound:

- Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases .

Case Studies and Research Findings

- Cytotoxicity Studies : A series of experiments assessed the cytotoxic effects of the compound on human cancer cell lines (e.g., HeLa, MCF7). Results showed a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 30 µM, indicating significant anticancer potential .

- Antibacterial Activity : In a study evaluating the antibacterial efficacy against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL, highlighting its effectiveness as an antimicrobial agent .

- Neuroprotective Mechanisms : Research focusing on oxidative stress models in neuronal cells demonstrated that treatment with the compound reduced reactive oxygen species (ROS) levels by approximately 40%, suggesting a protective mechanism against neurodegeneration .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(4-((4-Phenylthiazol-2-yl)methyl)piperazin-1-yl)acetamide oxalate?

- Methodological Answer : The compound can be synthesized via microwave-assisted techniques or conventional methods. For example, piperazine derivatives with substituted thiazole groups are typically synthesized by reacting chloroacetamide intermediates with substituted thiazole-piperazine precursors under reflux in polar solvents like ethanol. Microwave irradiation reduces reaction times and improves yields compared to conventional heating . Structural analogs in the acetamide family are often synthesized via Claisen-Schmidt condensation, where aryl aldehydes react with acetophenone derivatives in the presence of acid/base catalysts .

Q. How should researchers characterize the compound’s structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- IR Spectroscopy : Identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, piperazine N-H stretch at ~3300 cm⁻¹).

- NMR : Confirm proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, piperazine methylene protons at δ 2.5–3.5 ppm).

- Mass Spectrometry : Verify molecular ion peaks and fragmentation patterns.

- Elemental Analysis : Validate purity by comparing experimental and theoretical C/H/N/O percentages .

Q. What preliminary biological assays are suitable for screening its activity?

- Methodological Answer : Prioritize antimicrobial and antifungal assays based on structural analogs. For example:

- Gram-positive bacteria : Use Staphylococcus aureus and Bacillus subtilis in broth microdilution assays (MIC determination).

- Fungal strains : Test against Candida albicans via agar diffusion.

- Include positive controls like ciprofloxacin (antibacterial) and fluconazole (antifungal) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

- Methodological Answer :

- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) at the phenylthiazole moiety to enhance antimicrobial potency .

- Piperazine Substitutions : Replace the methyl group with bulkier alkyl chains (e.g., isopropyl) to improve lipophilicity and blood-brain barrier penetration for CNS-targeted applications .

- Oxalate Counterion : Compare salt forms (e.g., oxalate vs. hydrochloride) to assess solubility and bioavailability .

Q. How to address contradictions in biological data across studies?

- Methodological Answer :

- Assay Variability : Standardize protocols (e.g., inoculum size, incubation time) to minimize inter-lab discrepancies.

- Substituent Effects : Re-evaluate activity using isogenic strains to rule out resistance mechanisms. For example, a compound active against S. aureus but not E. coli may reflect differences in membrane permeability .

- Mechanistic Studies : Use TRPC channel activation assays (e.g., calcium flux measurements) to resolve conflicting results in neurological activity .

Q. What advanced techniques are recommended for resolving its crystal structure?

- Methodological Answer :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures). Refine using software like SHELXL, with H atoms placed in calculated positions and thermal parameters constrained .

- DFT Calculations : Compare experimental bond lengths/angles with theoretical models to validate stereoelectronic effects .

Q. How to design analogs with improved metabolic stability?

- Methodological Answer :

- Prodrug Strategies : Introduce ester or carbamate groups at metabolically labile sites (e.g., acetamide nitrogen) to delay hepatic clearance.

- Cytochrome P450 Inhibition Assays : Screen for CYP3A4/2D6 interactions using human liver microsomes.

- In Silico Predictions : Use ADMET software (e.g., SwissADME) to prioritize analogs with lower clearance rates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.